4-Bromo-3-methyl-1H-pyrazole
Overview
Description
4-Bromo-3-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms The presence of a bromine atom at the fourth position and a methyl group at the third position makes this compound a unique derivative of pyrazole
Mechanism of Action
Target of Action
The primary target of 4-Bromo-3-methylpyrazole is the respiratory system . This compound has been shown to have an inhibitory effect on the growth of plants , suggesting that it may interact with specific targets within plant cells.
Mode of Action
It’s known that pyrazoles, the class of compounds to which 4-bromo-3-methylpyrazole belongs, exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake . These processes are crucial for cellular energy production and regulation of cellular functions.
Pharmacokinetics
It is soluble in methanol , which suggests that it may have good bioavailability if administered orally.
Result of Action
It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake . These effects could potentially disrupt cellular energy production and calcium homeostasis, leading to various downstream effects.
Action Environment
The action of 4-Bromo-3-methylpyrazole can be influenced by environmental factors. For instance, its stability and efficacy could be affected by temperature, as it has a melting point of 77-79 °C . Moreover, it is classified as a combustible solid , suggesting that it should be kept away from heat sources. It is also important to note that it should be stored in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-methylpyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The interaction of 4-Bromo-3-methylpyrazole with acetylcholinesterase can lead to the inhibition of the enzyme’s activity, affecting neurotransmission and potentially leading to neurotoxic effects . Additionally, 4-Bromo-3-methylpyrazole has been shown to interact with other biomolecules involved in oxidative stress pathways, such as reactive oxygen species (ROS), which can further influence cellular processes .
Cellular Effects
The effects of 4-Bromo-3-methylpyrazole on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-3-methylpyrazole has been reported to affect the activity of enzymes involved in oxidative phosphorylation and ATP production, leading to alterations in cellular energy metabolism . Furthermore, the compound’s interaction with acetylcholinesterase can result in changes in cell signaling pathways related to neurotransmission, potentially impacting neuronal function and behavior . The modulation of ROS levels by 4-Bromo-3-methylpyrazole can also lead to oxidative stress, affecting various cellular components such as lipids, proteins, and DNA .
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-3-methylpyrazole involves several key interactions at the molecular level. The compound can bind to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission and potential neurotoxic effects. Additionally, 4-Bromo-3-methylpyrazole can interact with other enzymes and proteins involved in oxidative stress pathways, modulating their activity and influencing cellular redox balance . These interactions can lead to changes in gene expression and cellular metabolism, further contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-methylpyrazole can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 4-Bromo-3-methylpyrazole in in vitro and in vivo studies has demonstrated persistent effects on cellular function, including sustained inhibition of acetylcholinesterase activity and prolonged oxidative stress . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity.
Dosage Effects in Animal Models
The effects of 4-Bromo-3-methylpyrazole vary with different dosages in animal models. At lower doses, the compound can effectively inhibit acetylcholinesterase activity without causing significant adverse effects . At higher doses, 4-Bromo-3-methylpyrazole can lead to toxic effects, including neurotoxicity, oxidative stress, and impaired cellular function . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response, and exceeding this threshold can result in toxicity. These findings underscore the importance of dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
4-Bromo-3-methylpyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, 4-Bromo-3-methylpyrazole can influence metabolic flux by modulating the activity of enzymes involved in oxidative phosphorylation and ATP production . These interactions can result in changes in metabolite levels and overall cellular metabolism, contributing to the compound’s biological effects.
Transport and Distribution
The transport and distribution of 4-Bromo-3-methylpyrazole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 4-Bromo-3-methylpyrazole can bind to proteins and other biomolecules, affecting its localization and accumulation . These interactions can influence the compound’s biological activity and its ability to reach target sites within the cell.
Subcellular Localization
The subcellular localization of 4-Bromo-3-methylpyrazole can impact its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Bromo-3-methylpyrazole may localize to the mitochondria, where it can interact with enzymes involved in oxidative phosphorylation and ATP production . This localization can enhance the compound’s ability to modulate cellular energy metabolism and influence overall cell function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-1H-pyrazole typically involves the bromination of 3-methyl-1H-pyrazole. One common method is the reaction of 3-methyl-1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom at the fourth position of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 4-amino-3-methyl-1H-pyrazole or 4-alkoxy-3-methyl-1H-pyrazole can be formed.
Oxidation Products: Oxidation of the methyl group can yield 4-bromo-3-formyl-1H-pyrazole or 4-bromo-3-carboxy-1H-pyrazole.
Coupling Products: Biaryl derivatives with various substituents on the aromatic ring.
Scientific Research Applications
4-Bromo-3-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the methyl group at the third position, which can influence its reactivity and biological activity.
3-Methyl-1H-pyrazole: Lacks the bromine atom, affecting its ability to participate in certain substitution and coupling reactions.
4-Chloro-3-methyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical properties and reactivity.
Uniqueness
4-Bromo-3-methyl-1H-pyrazole is unique due to the presence of both the bromine atom and the methyl group, which confer distinct reactivity and potential for diverse applications. The bromine atom enhances its ability to undergo substitution and coupling reactions, while the methyl group can influence its biological activity and interaction with molecular targets.
Properties
IUPAC Name |
4-bromo-5-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQPRETWBGVNPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160464 | |
Record name | 4-Bromo-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13808-64-5 | |
Record name | 4-Bromo-3-methyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13808-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-methyl-1H-pyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013808645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13808-64-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50563 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMO-3-METHYL-1H-PYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TM9BD74QF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any studies investigating the long-term impacts of 4-Bromo-3-methyl-1H-pyrazole on soil health and its potential environmental effects?
A2: The provided research focuses primarily on the short-term efficacy of this compound as a nitrification inhibitor. [] Further research is necessary to determine the compound's long-term effects on soil health, microbial communities, and potential for leaching or accumulation in the environment. Investigating these aspects is crucial for comprehensively assessing its suitability and sustainability as a nitrification inhibitor for agricultural applications.
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